molecular formula C13H10FN3OS2 B10899502 3-[5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one

3-[5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one

Cat. No.: B10899502
M. Wt: 307.4 g/mol
InChI Key: PNTJYZVURJSNRA-UHFFFAOYSA-N
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Description

3-[5-(4-FLUOROBENZYL)-1,3-THIAZOL-2-YL]-2-IMINO-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that contains both thiazole and thiazolidinone moieties. These structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The presence of a fluorobenzyl group further enhances its potential biological activity.

Preparation Methods

The synthesis of 3-[5-(4-FLUOROBENZYL)-1,3-THIAZOL-2-YL]-2-IMINO-1,3-THIAZOLAN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-fluorobenzylamine with thioamide derivatives under controlled conditions to form the thiazole ring. This is followed by cyclization with appropriate reagents to form the thiazolidinone structure. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .

Chemical Reactions Analysis

3-[5-(4-FLUOROBENZYL)-1,3-THIAZOL-2-YL]-2-IMINO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[5-(4-FLUOROBENZYL)-1,3-THIAZOL-2-YL]-2-IMINO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets. The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement of key enzymes and receptors .

Comparison with Similar Compounds

Similar compounds to 3-[5-(4-FLUOROBENZYL)-1,3-THIAZOL-2-YL]-2-IMINO-1,3-THIAZOLAN-4-ONE include other thiazole and thiazolidinone derivatives. These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activities. For example:

Properties

Molecular Formula

C13H10FN3OS2

Molecular Weight

307.4 g/mol

IUPAC Name

3-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H10FN3OS2/c14-9-3-1-8(2-4-9)5-10-6-16-13(20-10)17-11(18)7-19-12(17)15/h1-4,6,15H,5,7H2

InChI Key

PNTJYZVURJSNRA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=N)S1)C2=NC=C(S2)CC3=CC=C(C=C3)F

Origin of Product

United States

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